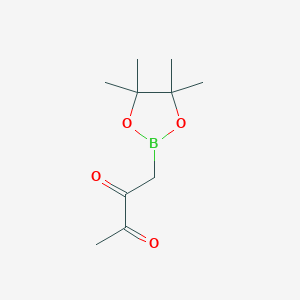
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione is a boron-containing organic compound with significant utility in various chemical reactions and applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione typically involves the reaction of butane-2,3-dione with tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Essential for facilitating borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Major Products:
Pinacol Benzyl Boronate: Formed through borylation of alkylbenzenes.
Aryl Boronates: Resulting from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing boron-containing groups into organic molecules, facilitating the synthesis of complex compounds.
Materials Science: Employed in the development of advanced materials, including organic electronics and polymers.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Biological Research: Utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione involves the formation of boron-carbon bonds through catalytic processes. The boron atom within the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic species. This compound’s reactivity is largely influenced by the presence of transition metal catalysts, which enhance the efficiency and selectivity of the reactions .
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another boron-containing compound with similar reactivity.
1-Methylpyrazole-4-boronic acid pinacol ester: Shares structural similarities and is used in similar types of reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with applications in organic synthesis and materials science.
Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione stands out due to its specific structure, which provides unique reactivity and selectivity in boron-related reactions. Its versatility in various chemical transformations and applications in multiple fields highlights its importance in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-7(12)8(13)6-11-14-9(2,3)10(4,5)15-11/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKQMPKBQKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














